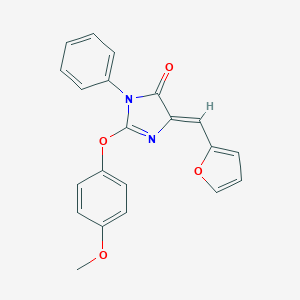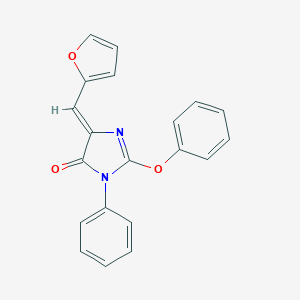
1,3-Bis(4-bromophenyl)-1,2,3-propanetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4-bromophenyl)-1,2,3-propanetrione is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as dibromoacetylacetone or DBAA and has the chemical formula of C12H8Br2O2. DBAA is a yellow crystalline solid that is soluble in organic solvents such as ethanol, acetone, and chloroform.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(4-bromophenyl)-1,2,3-propanetrione is not fully understood. However, it is believed that DBAA can form stable metal complexes with metal ions. These metal complexes can then interact with biological molecules such as proteins and DNA, leading to changes in their structure and function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, DBAA has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. DBAA has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3-Bis(4-bromophenyl)-1,2,3-propanetrione in lab experiments is its ability to form stable metal complexes with metal ions. This property makes DBAA a useful ligand in various applications such as catalysis, electrochemistry, and bioinorganic chemistry. However, one of the limitations of using DBAA is its toxicity. DBAA has been shown to be toxic to some cell lines and can cause DNA damage.
Direcciones Futuras
For the use of DBAA in scientific research include the development of new metal complexes, the study of its toxicity, and the use of DBAA in the development of new materials.
Métodos De Síntesis
There are several methods to synthesize 1,3-Bis(4-bromophenyl)-1,2,3-propanetrione. One of the most common methods is the reaction of acetylacetone with bromine in the presence of a catalyst such as potassium carbonate. The reaction produces DBAA as a yellow crystalline solid. Another method involves the reaction of 4-bromobenzaldehyde with acetylacetone in the presence of a base such as sodium hydroxide. This method also produces DBAA as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
1,3-Bis(4-bromophenyl)-1,2,3-propanetrione has been widely used in scientific research for its unique properties. One of the most common applications of DBAA is in the synthesis of metal complexes. DBAA can act as a bidentate ligand that can coordinate with metal ions such as copper, nickel, and cobalt. The resulting metal complexes have been used in various applications such as catalysis, electrochemistry, and bioinorganic chemistry.
Propiedades
Fórmula molecular |
C15H8Br2O3 |
|---|---|
Peso molecular |
396.03 g/mol |
Nombre IUPAC |
1,3-bis(4-bromophenyl)propane-1,2,3-trione |
InChI |
InChI=1S/C15H8Br2O3/c16-11-5-1-9(2-6-11)13(18)15(20)14(19)10-3-7-12(17)8-4-10/h1-8H |
Clave InChI |
YRWRYDUHVFXAHA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C(=O)C(=O)C2=CC=C(C=C2)Br)Br |
SMILES canónico |
C1=CC(=CC=C1C(=O)C(=O)C(=O)C2=CC=C(C=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295883.png)
![3-({4-[2-(4-Bromophenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B295885.png)
![2-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295888.png)
![2-{3-bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295889.png)
![2-{3-chloro-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295890.png)
![2-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295891.png)
![N'-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-ethoxybenzylidene)isonicotinohydrazide](/img/structure/B295894.png)

![4-tert-butyl-N-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B295900.png)
![2-[(3-Chlorobenzyl)oxy]-6-methoxy-8-quinolinylamine](/img/structure/B295901.png)
![7-Chloro-4-[4-(3-{4-[3-(4-{3-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]propyl}-1-piperazinyl)propyl]-1-piperazinyl}propyl)-1-piperazinyl]quinoline](/img/structure/B295903.png)



